(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone
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Overview
Description
1-(4-NITROPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE is a chemical compound with the molecular formula C14H18N4O2 and a molecular weight of 274.325. This compound is notable for its unique structure, which includes a nitrophenyl group and a tetrahydroazepine ring. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of 1-(4-NITROPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE typically involves the reaction of 1-(4-nitrophenyl)ethanone with 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(4-NITROPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and azepine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(4-NITROPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-NITROPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, while the azepine ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(4-NITROPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE can be compared with similar compounds such as:
- 1-(4-BROMOPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE
- 4-(4-MORPHOLINYL)BENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE
- 1-PHENYLETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C14H18N4O2 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C14H18N4O2/c1-11(12-6-8-13(9-7-12)18(19)20)16-17-14-5-3-2-4-10-15-14/h6-9H,2-5,10H2,1H3,(H,15,17)/b16-11+ |
InChI Key |
YYZJDNNPIGPDIC-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC1=NCCCCC1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NCCCCC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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